4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core, a scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . Key structural elements include:
- A sulfanyl bridge (-S-) linking the quinazolinone to a carbamoylmethyl group.
- A cyclohexane-1-carboxamide substituent with a 2-phenylethyl chain, enhancing lipophilicity and likely influencing receptor binding .
Molecular Formula: C₃₀H₃₂N₆O₃S₂
Molecular Weight: 612.75 g/mol
Properties
IUPAC Name |
4-[[4-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3S2/c35-25(33-28-31-16-17-38-28)19-39-29-32-24-9-5-4-8-23(24)27(37)34(29)18-21-10-12-22(13-11-21)26(36)30-15-14-20-6-2-1-3-7-20/h1-9,16-17,21-22H,10-15,18-19H2,(H,30,36)(H,31,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPDFMWTFQGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The quinazolinone and thiazole intermediates are coupled using appropriate linkers and reagents to form the desired compound.
Final Functionalization: The cyclohexane carboxamide moiety is introduced in the final step through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the quinazolinone core.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and carboxamide moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: The compound may serve as a precursor for the synthesis of more complex molecules with specific biological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and quinazolinone core are known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related quinazolinone and carboxamide derivatives (Table 1):
Table 1: Structural and functional comparison with quinazolinone analogues.
Functional Group Analysis
- Thiazole vs. Thiadiazole: The 1,3-thiazole ring in the target compound (vs.
- Sulfanyl Bridge : Unlike sulfoxides or sulfones (e.g., ’s sulfanylidene derivatives), the sulfanyl group (-S-) in the target compound may enhance membrane permeability but could be prone to metabolic oxidation .
- Phenethyl vs.
Research Findings and Data
Reactivity Profile
- Oxidation : The sulfanyl group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) under mild conditions, altering bioavailability .
- Hydrolysis : The carboxamide group is stable under physiological pH but may hydrolyze in strongly acidic/basic conditions, a trait shared with ’s furan derivatives .
Predicted ADME Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP | 3.8 | 2.5 | 4.1 |
| Water Solubility (mg/L) | 12 | 45 | 8 |
| CYP3A4 Inhibition | Moderate | Low | High |
Table 2 : Computational ADME comparison using QikProp® (BIOVIA).
Biological Activity
The compound 4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is a complex organic molecule that incorporates various pharmacophores. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered heterocyclic compound containing sulfur and nitrogen. |
| Dihydroquinazoline | A bicyclic compound that may exhibit various biological activities. |
| Carbamoyl Group | Contributes to the compound's interaction with biological targets. |
| Cyclohexane Carboxamide | Provides hydrophobic characteristics enhancing membrane permeability. |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses and autoimmune diseases . This inhibition could potentially reduce oxidative stress in affected tissues.
- Antitumor Activity : The compound has shown promise in preliminary screening for antitumor activity against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects in vitro against human melanoma (B16-F10) and breast cancer (MDA-MB-435) cell lines with IC50 values ranging from 15 μM to 28 μM .
- Anti-inflammatory Properties : The thiazole moiety is known for its anti-inflammatory properties, which may contribute to the overall therapeutic potential of the compound .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds and their derivatives, providing insights into the potential applications of this specific molecule.
Study 1: Myeloperoxidase Inhibition
A study evaluated various thiazole derivatives for their ability to inhibit MPO activity. The lead compound exhibited a significant reduction in MPO activity in lipopolysaccharide-stimulated human whole blood, suggesting a potential therapeutic application in inflammatory diseases .
Study 2: Anticancer Activity
In a separate study, compounds structurally related to the target molecule were tested against multiple cancer cell lines. The results indicated that certain derivatives showed broad-spectrum antitumor activity with selective cytotoxicity towards specific cancer types. The best-performing derivative had a GI50 value of 25 μM against ovarian cancer cells (OVCAR-4) .
Summary of Biological Activities
The following table summarizes the key biological activities reported for this compound and its analogs:
| Activity | Target/Mechanism | IC50/Effect |
|---|---|---|
| Myeloperoxidase Inhibition | Enzyme involved in inflammation | Significant inhibition observed |
| Antitumor Activity | Various cancer cell lines | GI50 values ranging from 15 μM to 28 μM |
| Anti-inflammatory | General mechanism via thiazole moiety | Potential therapeutic application |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
